7,8,3',4'-Tetrahydroxyflavone
7,8,3',4'-Tetrahydroxyflavone
3',4',7,8-Tetrahydroxyflavone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1-benzopyran-4-one is a member of flavones.
2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1-benzopyran-4-one is a member of flavones.
Brand Name:
Vulcanchem
CAS No.:
3440-24-2
VCID:
VC21341889
InChI:
InChI=1S/C15H10O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-6,16-17,19-20H
SMILES:
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O)O
Molecular Formula:
C15H10O6
Molecular Weight:
286.24 g/mol
7,8,3',4'-Tetrahydroxyflavone
CAS No.: 3440-24-2
Cat. No.: VC21341889
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol
* For research use only. Not for human or veterinary use.

Description | 3',4',7,8-Tetrahydroxyflavone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1-benzopyran-4-one is a member of flavones. |
---|---|
CAS No. | 3440-24-2 |
Molecular Formula | C15H10O6 |
Molecular Weight | 286.24 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-7,8-dihydroxychromen-4-one |
Standard InChI | InChI=1S/C15H10O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-6,16-17,19-20H |
Standard InChI Key | ARYCMKPCDNHQCL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume